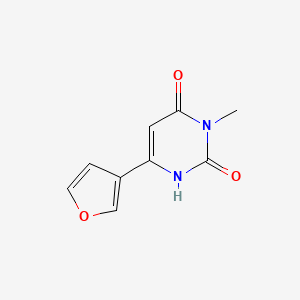

6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Overview

Description

The compound “6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is an organic compound that contains a furan ring and a pyrimidine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan and pyrimidine rings in separate reactions, followed by their connection via a suitable functional group. The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a furan ring attached to a pyrimidine ring. The exact three-dimensional structure would depend on the specific arrangement of these rings and the presence of any additional functional groups .Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and addition reactions . Pyrimidines also participate in a range of reactions, particularly at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, aromaticity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Biorefinery Conversion to Value-Added Chemicals

The furan ring in the compound serves as a versatile platform for the synthesis of bio-based materials. This compound can be used as an intermediate in the transformation of biomass into high-value chemicals. The furan moiety, derived from renewable resources, is pivotal in the shift from petroleum-based refineries to biorefineries .

Synthesis of Chiral Furan Derivatives

Chiral furan derivatives are important in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions to produce chiral furans, which are crucial for creating enantiomerically pure substances .

Development of Anticancer Agents

Substituted furans, like the one in this compound, have shown potential in the development of anticancer agents. The unique structure of the furan ring, combined with other functional groups, can be tailored to target specific cancer cells or pathways .

Phosphoinositide 3-Kinase Inhibition

The furan derivative can be modified to inhibit phosphoinositide 3-kinase, an enzyme involved in cell growth, proliferation, and survival. This application is significant in the research of cancer and metabolic diseases .

Insulin Secretion Modulation

Modifications of the furan core can lead to compounds that influence insulin secretion. This is particularly relevant in the study of diabetes and the search for new treatments that can regulate blood sugar levels .

Antiparasitic Activity

The furan compound can be chemically altered to produce molecules with antiparasitic activity. This application is crucial in the fight against parasitic infections that affect millions worldwide .

Selective Enzyme Inhibition

By exploiting the reactivity of the furan ring, the compound can be used to create selective enzyme inhibitors. These inhibitors can be designed to target specific enzymes, such as β-galactosidase, which is important in various biological processes .

Construction of Polynuclear Heterocyclic Structures

The presence of multiple reactive sites on the compound makes it a promising candidate for constructing complex polynuclear heterocyclic structures. These structures have diverse applications in materials science and pharmaceuticals .

Future Directions

properties

IUPAC Name |

6-(furan-3-yl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-8(12)4-7(10-9(11)13)6-2-3-14-5-6/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIFXACUJCMRCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

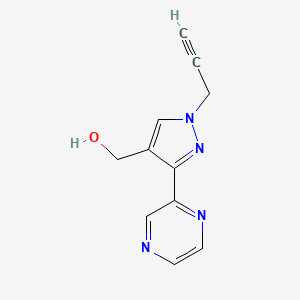

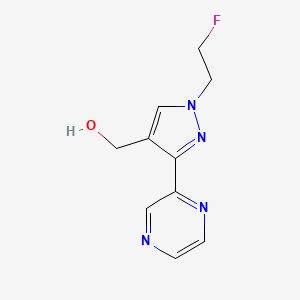

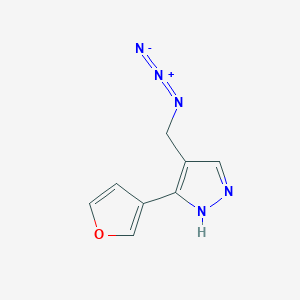

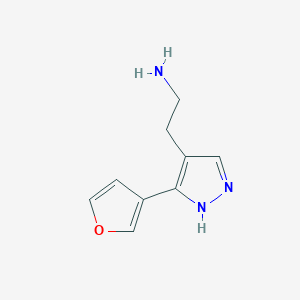

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.